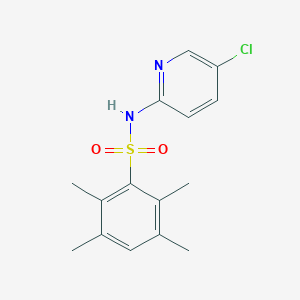
4-Chloro-3-ethoxybenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-3-ethoxybenzenesulfonamide, also known as CEBS, is a sulfonamide compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
科学研究应用
4-Chloro-3-ethoxybenzenesulfonamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, agrochemicals, and materials science. In medicinal chemistry, 4-Chloro-3-ethoxybenzenesulfonamide has been investigated as a potential anticancer agent due to its ability to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many cancer cells. 4-Chloro-3-ethoxybenzenesulfonamide has also been studied as a potential antifungal agent due to its ability to inhibit the growth of certain fungal species. In agrochemicals, 4-Chloro-3-ethoxybenzenesulfonamide has been investigated as a potential herbicide due to its ability to inhibit the activity of acetolactate synthase, which is essential for the biosynthesis of branched-chain amino acids in plants. In materials science, 4-Chloro-3-ethoxybenzenesulfonamide has been studied as a potential precursor for the synthesis of sulfonamide-based polymers.
作用机制
4-Chloro-3-ethoxybenzenesulfonamide exerts its biological activity by inhibiting the activity of specific enzymes, such as carbonic anhydrase IX and acetolactate synthase. Carbonic anhydrase IX is an enzyme that is overexpressed in many cancer cells and is essential for the regulation of intracellular pH. Inhibition of carbonic anhydrase IX by 4-Chloro-3-ethoxybenzenesulfonamide leads to a decrease in intracellular pH, which can result in cell death. Acetolactate synthase is an enzyme that is essential for the biosynthesis of branched-chain amino acids in plants. Inhibition of acetolactate synthase by 4-Chloro-3-ethoxybenzenesulfonamide leads to a decrease in the biosynthesis of branched-chain amino acids, which can result in the death of the plant.
Biochemical and Physiological Effects:
4-Chloro-3-ethoxybenzenesulfonamide has been shown to have different biochemical and physiological effects depending on the target enzyme and the organism. Inhibition of carbonic anhydrase IX by 4-Chloro-3-ethoxybenzenesulfonamide has been shown to decrease the intracellular pH of cancer cells, leading to cell death. Inhibition of acetolactate synthase by 4-Chloro-3-ethoxybenzenesulfonamide has been shown to decrease the biosynthesis of branched-chain amino acids in plants, leading to plant death. However, the effects of 4-Chloro-3-ethoxybenzenesulfonamide on non-target organisms and the environment are still unclear and require further investigation.
实验室实验的优点和局限性
4-Chloro-3-ethoxybenzenesulfonamide has several advantages for lab experiments, including its high purity, stability, and solubility in organic solvents. 4-Chloro-3-ethoxybenzenesulfonamide is also relatively easy to synthesize using different methods. However, 4-Chloro-3-ethoxybenzenesulfonamide has some limitations, including its potential toxicity and the need for appropriate safety measures during handling and disposal.
未来方向
4-Chloro-3-ethoxybenzenesulfonamide has several potential future directions for scientific research, including the investigation of its potential applications in drug discovery, the synthesis of new sulfonamide-based polymers, and the development of new herbicides. The investigation of 4-Chloro-3-ethoxybenzenesulfonamide as a potential anticancer agent and antifungal agent requires further studies to determine its efficacy and safety. The synthesis of new sulfonamide-based polymers using 4-Chloro-3-ethoxybenzenesulfonamide as a precursor requires further optimization of the synthesis conditions and the characterization of the resulting polymers. The development of new herbicides based on 4-Chloro-3-ethoxybenzenesulfonamide requires further studies to determine their efficacy and selectivity towards different plant species.
合成方法
4-Chloro-3-ethoxybenzenesulfonamide can be synthesized using different methods, including the reaction of 4-chloro-3-nitrobenzenesulfonamide with ethanol in the presence of a reducing agent such as iron powder. The reaction mixture is heated under reflux, and the product is obtained by filtration and recrystallization. Another method involves the reaction of 4-chloro-3-nitrobenzenesulfonamide with ethyl chloroformate in the presence of a base such as triethylamine. The product is obtained by filtration and recrystallization.
属性
产品名称 |
4-Chloro-3-ethoxybenzenesulfonamide |
|---|---|
分子式 |
C8H10ClNO3S |
分子量 |
235.69 g/mol |
IUPAC 名称 |
4-chloro-3-ethoxybenzenesulfonamide |
InChI |
InChI=1S/C8H10ClNO3S/c1-2-13-8-5-6(14(10,11)12)3-4-7(8)9/h3-5H,2H2,1H3,(H2,10,11,12) |
InChI 键 |
UNQOYVQFCIPOJW-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)N)Cl |
规范 SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![ethyl 1,2-dimethyl-5-[(3,4,5-trimethoxybenzoyl)oxy]-1H-indole-3-carboxylate](/img/structure/B226242.png)


